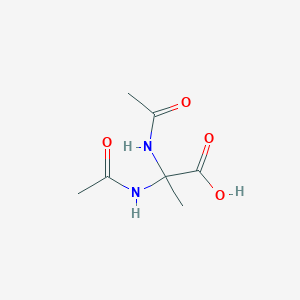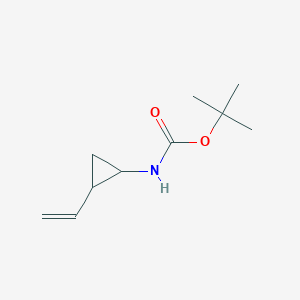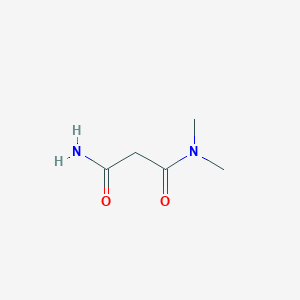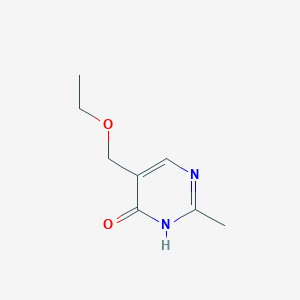
2,2-Diacetamidopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves several steps, including Michael addition reactions, deprotection, and hydrogenation. For instance, the butane-2,3-diacetal desymmetrized glycolic acid undergoes Michael addition reactions with high diastereoselectivity, followed by deprotection to yield α-hydroxy acids. Hydrogenation of nitro groups in some adducts leads to γ-lactams, which can be transformed into α-hydroxy-γ-amino acid derivatives . This suggests that similar strategies could be employed in the synthesis of 2,2-diacetamidopropanoic acid, with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 2,2-diacetamidopropanoic acid can be complex, with multiple functional groups influencing their reactivity and physical properties. For example, the presence of acetamido groups, as seen in N-(2-acetamido)iminodiacetic acid (H2ADA), plays a significant role in metal ion complexation and amide deprotonation . These structural features are crucial for understanding the behavior of 2,2-diacetamidopropanoic acid in various chemical environments.
Chemical Reactions Analysis
The chemical reactions of compounds related to 2,2-diacetamidopropanoic acid often involve interactions with metal ions. The study of H2ADA revealed its ability to form 2:1 complexes with various metal ions, such as Zn(II), Co(II), and Cu(II), and the amide groups can be deprotonated by some of these metals . Additionally, the synthesis of 2-(2-mercaptoacetamido)-3-phenylpropanoic acid as a metallo-β-lactamase inhibitor involves peptide coupling reactions, highlighting the reactivity of the amide bond in such compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds like 2,2-diacetamidopropanoic acid are influenced by their molecular structure. The presence of amide groups, for example, can affect the solubility, acidity, and complexation behavior with metals. The studies on related compounds provide data on formation constants for metal complexes and suggest probable structures of these complexes in solution . Additionally, the synthesis of labeled compounds for pharmacological studies indicates the importance of understanding the physical properties, such as radioactivity and chemical yield, for in vivo applications .
Applications De Recherche Scientifique
Analysis of Global Trends in Herbicide Research
Herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D) are widely used in agriculture and urban pest control, indirectly affecting natural environments. Research in this area focuses on toxicology, mutagenicity, and the impact on non-target species, including water ecosystems and gene expression. This highlights the importance of studying chemical compounds for environmental safety and effectiveness in specific applications, which could extend to the research on 2,2-Diacetamidopropanoic acid in terms of environmental impact and safety protocols (Zuanazzi, Ghisi, & Oliveira, 2020).
The Use of Amino Acids as Corrosion Inhibitors
The review on the use of glutamic acid and its derivatives as corrosion inhibitors for metals explores how these compounds can interact with metal surfaces to prevent corrosion. This could suggest potential industrial and scientific applications for 2,2-Diacetamidopropanoic acid if it shares similar properties with glutamic acid derivatives, highlighting the versatility of amino acids and their derivatives in various scientific and industrial contexts (Hamadi, Mansouri, Oulmi, & Kareche, 2018).
Poly (Glutamic Acid) and Its Emerging Applications
Poly (γ-glutamic acid) (PGA) demonstrates the potential of amino acid-based biopolymers in food, pharmaceuticals, healthcare, and water treatment. This underlines the significance of exploring similar biopolymers, possibly including derivatives of 2,2-Diacetamidopropanoic acid, for their biodegradable and edible properties, contributing to sustainable development in various fields (Bajaj & Singhal, 2011).
Caffeic Acid Derivatives and Their Applications
The review of caffeic acid (CA) derivatives patents between 2009 and 2013 illustrates the chemical modification strategies to enhance biological activities and therapeutic applications. This could provide a framework for modifying 2,2-Diacetamidopropanoic acid to develop new compounds with potential therapeutic or industrial applications, demonstrating the innovation potential in chemistry and biotechnology (Silva, Oliveira, & Borges, 2014).
Orientations Futures
Propriétés
IUPAC Name |
2,2-diacetamidopropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O4/c1-4(10)8-7(3,6(12)13)9-5(2)11/h1-3H3,(H,8,10)(H,9,11)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWWTBWNVZPJBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C)(C(=O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10278793 |
Source


|
| Record name | 2,2-diacetamidopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10278793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Diacetamidopropanoic acid | |
CAS RN |
98337-17-8 |
Source


|
| Record name | 2,2-diacetamidopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10278793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(4-Chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester](/img/structure/B135070.png)
![4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one](/img/structure/B135071.png)
![N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B135072.png)

![Acetamide, N-acetyl-N-[2-(acetylamino)ethyl]-](/img/structure/B135074.png)
![10-Methylbenz[a]anthracene](/img/structure/B135079.png)

![11-Methylbenz[a]anthracene](/img/structure/B135086.png)

